molecular formula C9H11N3O4 B1272802 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid CAS No. 59320-41-1

4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid

Cat. No.: B1272802
CAS No.: 59320-41-1
M. Wt: 225.2 g/mol
InChI Key: UFDQDPCNAIIBSP-UHFFFAOYSA-N
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Description

4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid is an organic compound with the molecular formula C9H11N3O4 It is characterized by the presence of an aminoethyl group attached to the amino group of a nitrobenzoic acid

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2-Aminoethyl)amino]-3-aminobenzoic acid .

Scientific Research Applications

4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with various biological molecules, while the nitro group can participate in redox reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-nitrobenzoic acid: Similar structure but lacks the aminoethyl group.

    4-[(2-Aminoethyl)amino]-benzoic acid: Similar structure but lacks the nitro group.

    3-Nitrobenzoic acid: Lacks both the amino and aminoethyl groups

Uniqueness

4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid is unique due to the presence of both the aminoethyl and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-aminoethylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c10-3-4-11-7-2-1-6(9(13)14)5-8(7)12(15)16/h1-2,5,11H,3-4,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDQDPCNAIIBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387670
Record name 4-(2-aminoethylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59320-41-1
Record name 4-(2-aminoethylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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